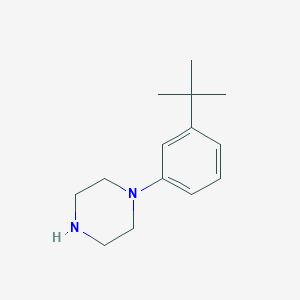

1-(3-Tert-butylphenyl)piperazine

Overview

Description

1-(3-Tert-butylphenyl)piperazine is a substituted piperazine derivative featuring a tert-butyl group at the meta position of the phenyl ring attached to the piperazine nitrogen. The tert-butyl group, a bulky alkyl substituent, may influence steric interactions, metabolic stability, and receptor binding compared to smaller electron-withdrawing groups (e.g., Cl, CF₃). Piperazine derivatives are known for their diverse applications, including psychoactive agents, serotonin receptor modulators, and intermediates in drug synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Tert-butylphenyl)piperazine can be achieved through several methods. One common approach involves the reaction of 3-tert-butylaniline with piperazine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This process includes the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed can then be deprotected to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Tert-butylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or piperazine moiety are replaced with other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, alkylating agents, and other reagents depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antitussive Activity

Research has indicated that derivatives of piperazine, including 1-(3-tert-butylphenyl)piperazine, exhibit significant antitussive (cough-suppressing) properties. For example, a study compared the antitussive effects of this compound with codeine phosphate, demonstrating lower toxicity and effective cough reflex suppression in animal models . The compound's mechanism involves modulation of neurotransmitter systems related to cough reflex pathways.

2. Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in the treatment of neurodegenerative diseases. It has been investigated for its potential to inhibit amyloid-beta production, a key factor in Alzheimer's disease pathology. The inhibition of amyloid-beta production could position this compound as a therapeutic agent for mild cognitive impairment and Alzheimer's disease .

3. Anxiolytic Properties

In behavioral studies, this compound demonstrated anxiolytic effects in animal models, suggesting its potential application in treating anxiety disorders. The compound interacts with serotonin and dopamine receptors, which play crucial roles in mood regulation.

Case Studies

Several case studies have explored the applications of this compound:

- Antitussive Efficacy Study : A study involving animal models demonstrated that this compound effectively reduced cough reflex intensity without the addictive properties associated with traditional antitussives like codeine .

- Neurodegenerative Disease Research : Investigations into the compound's ability to inhibit amyloid-beta production showed promise for developing new treatments for Alzheimer's disease. These studies emphasized the need for further research into its pharmacodynamics and long-term effects .

- Anxiety Disorder Trials : Behavioral assessments indicated that the compound could reduce anxiety levels in stressed animal models, paving the way for potential clinical applications in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 1-(3-Tert-butylphenyl)piperazine involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, piperazine derivatives are known to interact with receptors, enzymes, and other biological molecules. For example, some piperazine derivatives act as GABA receptor agonists, binding to GABA receptors and modulating their activity . This interaction can lead to various physiological effects, including modulation of neurotransmission and muscle relaxation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Substituent effects on phenylpiperazines significantly alter molecular weight, polarity, and solubility. For example:

| Compound Name | Substituent | Molecular Weight | Key Physicochemical Traits |

|---|---|---|---|

| 1-(3-Tert-butylphenyl)piperazine | 3-tert-butylphenyl | ~232.36* | High lipophilicity due to bulky tert-butyl group |

| 1-(3-Chlorophenyl)piperazine (mCPP) | 3-chlorophenyl | 196.67 | Moderate polarity; electron-withdrawing Cl |

| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | 3-CF₃phenyl | 230.19 | Enhanced metabolic stability from CF₃ group |

| 1-Benzylpiperazine (BZP) | Benzyl | 176.26 | Lower molecular weight; aromatic flexibility |

*Calculated based on structural analogs (e.g., 1-(4-Tert-butylbenzyl)piperazine, MW 232.36 ).

Pharmacological Activity and Receptor Binding

- Serotonin Receptor Affinity: TFMPP: Selective 5-HT₁B agonist (IC₅₀ = 19.66 nM) with minor 5-HT₂C activity . mCPP: Binds to 5-HT₁B/₂C receptors, inducing locomotor suppression in rats (ED₅₀ = 5 mg/kg) . this compound: The bulky tert-butyl group likely reduces 5-HT receptor affinity compared to TFMPP or mCPP, as steric hindrance may limit receptor pocket access .

Cytotoxicity :

Metabolic Pathways

Arylpiperazines undergo CYP3A4-mediated N-dealkylation to form 1-aryl-piperazines, which are further metabolized by CYP2D6 . For example:

Biological Activity

1-(3-Tert-butylphenyl)piperazine is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a tert-butyl group on one phenyl ring. Its molecular formula is , and it has a molecular weight of 218.30 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on neurotransmitter systems, potential neuroprotective properties, and its role in modulating enzyme activities.

Neurotransmitter Interaction

Research indicates that this compound exhibits selective interactions with serotonin (5-HT) receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. These interactions suggest potential applications in treating mood disorders and anxiety-related conditions.

Neuroprotective Effects

In studies evaluating neuroprotective properties, this compound has shown promise in inhibiting amyloid-beta production, which is crucial for developing therapies for Alzheimer's disease. Its mechanism involves the modulation of secretase enzymes responsible for amyloid precursor protein processing .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : The compound acts as an agonist or antagonist at various neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognition.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in neurodegenerative processes, thereby reducing the accumulation of harmful proteins in neuronal tissues.

Case Study: Neuroprotective Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced amyloid-beta levels in vitro. The compound was administered to cultured neuronal cells, resulting in a dose-dependent decrease in amyloid precursor protein processing .

| Concentration (µM) | Amyloid-beta Reduction (%) |

|---|---|

| 1 | 20 |

| 5 | 45 |

| 10 | 70 |

This data highlights the compound's potential as a therapeutic agent for Alzheimer's disease.

Case Study: Receptor Binding Affinity

Research conducted on the binding affinity of this compound to serotonin receptors revealed that it binds with high affinity to the 5-HT_2A receptor, with an IC50 value of approximately 50 nM. This finding supports its use in developing treatments for psychiatric disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing substituents to the piperazine ring in 1-(3-Tert-butylphenyl)piperazine analogs?

Synthetic routes for arylpiperazines often involve nucleophilic substitution or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for introducing triazole moieties to the piperazine core. A typical protocol involves reacting 1-(substituted benzyl)piperazine derivatives with azides in a H2O:DCM (1:2) solvent system using CuSO4·5H2O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) as catalysts. Reaction progress is monitored via TLC (hexane:ethyl acetate, 1:2), followed by extraction, drying (Na2SO4), and silica gel chromatography .

Q. How can Raman microspectroscopy differentiate structural isomers of arylpiperazines like this compound?

Raman microspectroscopy at 20 mW laser power with 128–256 scans achieves high-resolution spectral differentiation of piperazine isomers. Multivariate analysis (PCA followed by LDA) separates isomers by leveraging peak position and intensity variations. For example, trifluoromethylphenylpiperazine isomers (2-, 3-, and 4-TFMPP) are resolved via principal components explaining >99% variance in spectral data .

Q. What are the key physicochemical properties (e.g., pKa) of this compound, and how do substituents affect them?

The pKa of piperazine derivatives depends on substituent electronic effects. For unsubstituted piperazine, pKa1 ≈ 9.7 and pKa2 ≈ 5.2. Electron-withdrawing groups (e.g., -CF3) lower pKa by stabilizing the protonated form, while tert-butyl groups (electron-donating) may increase basicity. Thermodynamic parameters (ΔH°, ΔS°) derived from van’t Hoff plots quantify these effects .

Advanced Research Questions

Q. How can conflicting pharmacological data on this compound’s receptor affinity be resolved?

Contradictions in serotonin (5-HT) receptor binding data may arise from assay conditions (e.g., cell line specificity, radioligand choice). Competitive binding assays using HEK-293 cells expressing human 5-HT2A/5-HT2C receptors, paired with Schild analysis, can clarify affinity and functional selectivity. Cross-validation via in vivo head-twitch response models in rodents is recommended .

Q. What advanced chromatographic techniques validate the purity of this compound in complex matrices?

HPLC with pre-column derivatization using 1-(2-methoxyphenyl)piperazine stabilizes reactive intermediates (e.g., isocyanates) and enhances UV detection sensitivity. A C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile:0.1% TFA in H2O) at 1 mL/min provides baseline separation of arylpiperazines from metabolites .

Q. How does molecular docking predict the interaction of this compound with dopamine transporters (DAT)?

Docking studies using AutoDock Vina and DAT homology models (based on LeuT-fold structures) identify key binding residues. The tert-butyl group may occupy a hydrophobic pocket near transmembrane helix 3, while the piperazine nitrogen forms hydrogen bonds with Asp78. MD simulations (>100 ns) assess stability and binding free energies (MM-PBSA) .

Q. What metabolic pathways dominate the biotransformation of this compound in hepatic models?

In vitro incubation with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4) identifies primary oxidative pathways. LC-MS/MS analysis detects N-dealkylation (loss of tert-butyl) and hydroxylation products. Kinetic parameters (Km, Vmax) quantify enzyme contributions .

Q. How can isotopic labeling resolve pharmacokinetic uncertainties in this compound studies?

Synthesizing deuterated analogs (e.g., [D9]-tert-butyl) via Pd-catalyzed H/D exchange enables tracer-based LC-MS quantification. Stable isotope dilution analysis (SIDA) minimizes matrix effects, improving accuracy in plasma/tissue distribution studies .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches reconcile discrepancies in dose-response curves for this compound?

Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-study variability. Bayesian hierarchical models integrate prior data (e.g., EC50 ranges from similar arylpiperazines) to refine posterior estimates. Residual plots and AIC values validate model fit .

Q. How do solvent polarity and temperature influence the stability of this compound in storage?

Accelerated stability studies (40°C/75% RH for 6 months) in DMSO, ethanol, and aqueous buffers (pH 3–9) with UPLC-UV monitoring. Degradation follows first-order kinetics; Arrhenius plots extrapolate shelf-life at 25°C. Tert-butyl groups enhance stability in nonpolar solvents .

Properties

IUPAC Name |

1-(3-tert-butylphenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-14(2,3)12-5-4-6-13(11-12)16-9-7-15-8-10-16/h4-6,11,15H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQXUYWSRNMQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90972742 | |

| Record name | 1-(3-tert-Butylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57245-84-8 | |

| Record name | 1-(3-tert-Butylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.